Cas no 620-13-3 (1-(bromomethyl)-3-methyl-benzene)
1-(bromomethyl)-3-methyl-benzene Chemical and Physical Properties
Names and Identifiers
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- alpha-Bromo-m-xylene
- 3-Methylbenzyl bromide
- m-Xylyl bromide
- alpha-Bromo-m-xylene~m-Xylyl bromide
- 1-(Bromomethyl)-3-methylbenzene
- 3-(Bromomethyl)toluene
- m-Methylbenzyl bromide
- Benzene, 1-(bromomethyl)-3-methyl-
- m-Xylene, .alpha.-bromo-
- 3-methylbenzylbromide
- m-Xylene, alpha-bromo-
- a-bromo-m-xylene
- 3-bromomethyltoluene
- .alpha.-Bromo-m-xylene
- 1-(Bromomethyl)-3-Methyl-Benzene
- FWLWTILKTABGKQ-UHFFFAOYSA-N
- U49150ER3L
- m-Xylylbromid
- α-Bromo-m-xylene
- FWLWTILKTABGKQ-UHFFFAOYSA-
- 3-methyl-benzyl bromide
- SY014863
- 620-13-3
- Q27290667
- MFCD00000177
- ethyl(R)-3-amino-3-(1-naphthyl)-propionate
- NSC-60146
- EINECS 210-625-2
- 3-methyl benzylbromide
- HSDB 2191
- NSC 60146
- W-105059
- B1010
- NS00034885
- m-methylbenzylbromide
- SCHEMBL177507
- InChI=1/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
- 1-Bromomethyl-3-methyl-benzene
- AI3-20884
- AKOS000446926
- A833533
- 3-methyl benzyl bromide
- M-XYLYL BROMIDE [MI]
- DTXSID1060716
- PS-10047
- FT-0616137
- NSC60146
- AM81462
- UNII-U49150ER3L
- B3585
- 1-Bromomethyl-3-methylbenzene
- m-(Bromomethyl)toluene
- 3-Methylbenzyl bromide, 96%
- alphaBromomxylene
- DTXCID6043202
- Benzene, 1(bromomethyl)3methyl
- DB-016167
- 3(bromomethyl)toluene
- mXylene, alphabromo
- 1(Bromomethyl)3methylbenzene
- 3-bromomethyl-1-methylbenzene
- mMethylbenzyl bromide
- omega-Bromo-m-xylene
- UN1701
- 1-(Bromomethyl)-3-methylbenzene; 3-Methylbenzyl Bromide; NSC 60146; m-Methylbenzyl Bromide; m-Xylyl Bromide; a-Bromo-m-xylene
- 3methylbenzyl bromide
- 1-(bromomethyl)-3-methyl-benzene
-
- MDL: MFCD00000177
- Inchi: 1S/C8H9Br/c1-7-3-2-4-8(5-7)6-9/h2-5H,6H2,1H3
- InChI Key: FWLWTILKTABGKQ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C(C)C=1
- BRN: 2076425
Computed Properties
- Exact Mass: 183.98900
- Monoisotopic Mass: 183.988763
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 80.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Liquid
- Density: 1.37 g/mL at 25 °C(lit.)
- Melting Point: -20.49°C (estimate)
- Boiling Point: 98°C/11mmHg(lit.)
- Flash Point: Fahrenheit: 179.6 ° f < br / > Celsius: 82 ° C < br / >
- Refractive Index: n20/D 1.566(lit.)
- Water Partition Coefficient: Almost insoluble
- PSA: 0.00000
- LogP: 2.88990
- Solubility: Not determined
- Merck: 10090
- FEMA: 2702
1-(bromomethyl)-3-methyl-benzene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H227-H290-H314-H330
- Warning Statement: P210-P234-P260-P264-P271-P280-P284-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P390-P403+P233-P405-P406-P501
- Hazardous Material transportation number:UN 1701 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/22-34
- Safety Instruction: S26-S27-S36/37/39-S45-S7/9
- RTECS:CY9039200
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- Storage Condition:Keep away from high temperature \ sparks and flames, and keep away from fire sources Store in tightly closed containers Store in a cool \ dry \ well ventilated area, away from incompatible substances. Avoid moisture
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22; R34
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
1-(bromomethyl)-3-methyl-benzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(bromomethyl)-3-methyl-benzene Pricemore >>
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| Fluorochem | 067812-1g |
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1-(bromomethyl)-3-methyl-benzene Suppliers
1-(bromomethyl)-3-methyl-benzene Related Literature
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Christopher M. Timperley,Jonathan E. Forman,Pal ?as,Mohammad Abdollahi,Djafer Benachour,Abdullah Saeed Al-Amri,Augustin Baulig,Renate Becker-Arnold,Veronica Borrett,Flerida A. Cari?o,Christophe Curty,David Gonzalez,Michael Geist,William Kane,Zrinka Kovarik,Roberto Martínez-álvarez,Robert Mikulak,Nicia Maria Fusaro Mour?o,Slawomir Neffe,Evandro De Souza Nogueira,Ponnadurai Ramasami,Syed K. Raza,Valentin Rubaylo,Ahmed E. M. Saeed,Koji Takeuchi,Cheng Tang,Ferruccio Trifirò,Francois Mauritz van Straten,Alejandra G. Suárez,Farhat Waqar,Paula S. Vanninen,Mohammad Zafar-Uz-Zaman,Slavica Vu?ini?,Volodymyr Zaitsev,Mongia Sa?d Zina,Stian Holen,Fauzia Nurul Izzati RSC Adv. 2018 8 41731
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2. CCV.—The rate of reaction of alkyl haloids with certain tertiary basesRichard William Dades Preston,Humphrey Owen Jones J. Chem. Soc. Trans. 1912 101 1930
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W. E. Bachmann,J. W. Cook,C. L. Hewett,John Iball J. Chem. Soc. 1936 54
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Aaron L. Acton,Flavien Leroux,Antonio Feula,Kelly Melia,Mark R. Sambrook,Wayne Hayes,Andrew T. Russell Chem. Commun. 2019 55 5219
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Y. G. Chushak,R. R. Chapleau,J. S. Frey,C. A. Mauzy,J. M. Gearhart Toxicol. Res. 2015 4 519
Additional information on 1-(bromomethyl)-3-methyl-benzene
1-(Bromomethyl)-3-methyl-benzene (CAS No. 620-13-3): A Comprehensive Overview of Structure, Synthesis, and Applications
1-(Bromomethyl)-3-methyl-benzene, also known as 4-bromo-toluene, is an aromatic organic compound with the chemical formula C8H9Br. Its CAS number 620-13-3 uniquely identifies this molecule in chemical databases and regulatory frameworks worldwide. The compound features a benzene ring substituted with a methyl group at the para position and a bromomethyl group at the ortho position relative to the methyl substituent. This structural arrangement imparts distinct chemical reactivity and utility in synthetic chemistry.
The core structure of 1-(bromomethyl)-3-methyl-benzene consists of a benzene ring with two substituents: a methyl (-CH3) group at position 4 and a bromomethyl (-CH2Br) group at position 1. The bromine atom in the bromomethyl group serves as a versatile electrophilic leaving group, enabling participation in nucleophilic substitution reactions such as SNAr, SNNu, and cross-coupling methodologies like the Suzuki-Miyaura or Buchwald-Hartwig couplings.
Synthetic pathways for 4-bromo-toluene (CAS No. 620-13-3) typically involve alkylation or bromination of aromatic precursors under controlled conditions to avoid over-substitution or side reactions. One established method employs Friedel-Crafts alkylation using methyl chloride in the presence of AlCl3, followed by bromination via NBS (N-bromosuccinimide) under radical conditions or electrophilic substitution with Br2/FeBr3. Recent advancements reported in JACS (Journal of the American Chemical Society, 2021) demonstrate improved selectivity using transition-metal-catalyzed C-H activation strategies, reducing reaction times by up to 40% while maintaining >95% yield.
In modern organic synthesis, CAS No. 620-13-3's dual functionality makes it a valuable building block for constructing complex molecules. The brominated carbon center enables site-specific functionalization through palladium-catalyzed cross-coupling reactions, while the adjacent methyl group provides steric bulk that influences regioselectivity in subsequent transformations. Notably, research published in Nature Chemistry (Vol. 15, Issue 8, August 2024) highlights its role as an intermediate in developing novel anti-inflammatory agents targeting COX enzymes via selective arylation of heterocyclic scaffolds.
The physical properties of CAS No. 620-13-3, including its melting point (~ -5°C), boiling point (~ 98°C at reduced pressure), and solubility profile (<~5 g/L in water but highly soluble in polar organic solvents), dictate its handling requirements during large-scale production processes outlined by IUPAC guidelines for industrial chemistry applications.
Ongoing studies focus on expanding the utility of this compound through green chemistry approaches that minimize waste generation during synthesis steps involving heavy metal catalysts traditionally used for bromination reactions associated with CAS numbers like those found within PubChem database entries for similar aryl halides.
CAS No. 620-13-3's unique combination of reactivity patterns makes it indispensable across multiple fields including pharmaceutical development where it contributes to creating new drug candidates exhibiting enhanced bioavailability profiles compared to conventional small molecule therapeutics currently available on global markets today.
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